Cyclo(Pro-Leu)
CAS No.: 5654-86-4
Cat. No.: VC20763560
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5654-86-4 |
|---|---|
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| Standard InChI | InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14) |
| Standard InChI Key | SZJNCZMRZAUNQT-UHFFFAOYSA-N |
| SMILES | CC(C)CC1C(=O)N2CCCC2C(=O)N1 |
| Canonical SMILES | CC(C)CC1C(=O)N2CCCC2C(=O)N1 |
| Melting Point | 168-172°C |
Introduction
Cyclo(Pro-Leu), also known as cyclo(L-Leu-L-Pro), is a cyclic dipeptide composed of proline and leucine residues. It belongs to a class of compounds known as diketopiperazines, which are characterized by their cyclic structure formed from two amino acids. Cyclo(Pro-Leu) has garnered attention in various fields, including microbiology and medicinal chemistry, due to its biological activities and potential applications.
Biological Activities
Cyclo(Pro-Leu) has been investigated for its antimicrobial properties, particularly against various pathogenic strains. Research indicates that it exhibits:
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Antibacterial Activity: Effective against vancomycin-resistant enterococci (VRE) with minimum inhibitory concentration (MIC) values reported as low as 12.5 μg/ml.
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Antifungal Activity: Demonstrated efficacy against fungi such as Candida albicans and Trichophyton rubrum, with significant inhibition of growth observed in laboratory settings.
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Nematicidal Activity: Studies have shown that cyclo(Pro-Leu) can significantly reduce the mortality rates of nematodes, particularly Meloidogyne incognita, with a mortality rate of up to 84.3% at specific concentrations.
Mechanism of Action
The mechanisms by which cyclo(Pro-Leu) exerts its biological effects are believed to involve disruption of microbial cell membranes and interference with cellular processes. The cyclic structure enhances its stability against proteolytic degradation, making it a promising candidate for therapeutic applications.
Applications in Research
Cyclo(Pro-Leu) has been utilized in various research areas:
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Antimicrobial Peptide Research: Its properties have made it a focal point in studies aimed at developing new antimicrobial agents to combat antibiotic resistance.
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Peptide Stability Studies: The cyclic nature of cyclo(Pro-Leu) offers insights into peptide stability and longevity in biological systems.
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Biocontrol Applications: Its efficacy against plant pathogens positions it as a candidate for biopesticide development in agriculture.
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